Dihydro Astrophloxine

Descripción general

Descripción

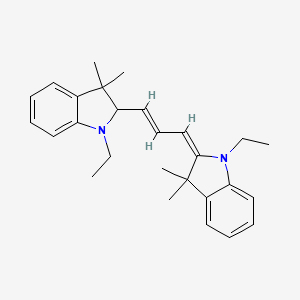

Dihydro Astrophloxine is a synthetic organic compound with the molecular formula C27H34N2. It is a derivative of the indole family, known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its complex molecular structure, which includes multiple aromatic rings and nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydro Astrophloxine can be synthesized through a multi-step process starting from 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide. The synthesis involves the reduction of the parent compound using sodium tetrahydroborate in methanol under an inert atmosphere . The reaction typically yields a high purity product with a yield of around 97%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Dihydro Astrophloxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can further modify the structure of this compound, leading to the formation of new compounds.

Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.

Substitution: Various halogens and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce different indole derivatives.

Aplicaciones Científicas De Investigación

Dihydro Astrophloxine has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent dye in various chemical assays and imaging techniques.

Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Mecanismo De Acción

The mechanism of action of Dihydro Astrophloxine involves its interaction with specific molecular targets within cells. The compound can bind to various proteins and enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Astrophloxine: A closely related compound with similar structural properties.

Indocarbocyanine: Another indole derivative with comparable applications in fluorescence imaging.

Tetramethylindocarbocyanine: Shares structural similarities and is used in similar scientific applications

Uniqueness: Dihydro Astrophloxine is unique due to its specific structural modifications, which enhance its stability and fluorescence properties. These characteristics make it particularly valuable in applications requiring high sensitivity and precision.

Actividad Biológica

Dihydro Astrophloxine is a synthetic compound belonging to the indole family, characterized by its complex molecular structure and diverse applications in scientific research. Its unique properties make it valuable for various biological studies, particularly in cellular imaging and therapeutic research. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

- Molecular Formula : C27H34N2

- Molecular Weight : 386.6 g/mol

- CAS Number : 1132970-43-4

This compound is synthesized through a multi-step process starting from 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide, involving reduction reactions that enhance its fluorescent properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to proteins and enzymes, altering their activity and influencing various cellular processes. This interaction is crucial for its applications in fluorescence microscopy and cellular imaging.

Applications in Biological Research

This compound has been employed in several key areas of biological research:

- Fluorescent Dye : Used extensively in chemical assays and imaging techniques to visualize cellular processes.

- Cellular Marker : Acts as a marker in fluorescence microscopy, allowing researchers to study cellular dynamics and interactions.

- Therapeutic Research : Investigated for potential anti-cancer and anti-inflammatory effects, highlighting its relevance in medical research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Unique Features |

|---|---|

| Astrophloxine | Known for dual functionality as both a dye and a probe for biological targets. |

| Indocarbocyanine | Another indole derivative used in fluorescence imaging but with different properties. |

| Tetramethylindocarbocyanine | Shares structural similarities but varies in reactivity and application. |

This compound retains some fluorescent properties of its parent compound, Astrophloxine, while potentially differing in reactivity and specificity .

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

- Detection of Amyloid Aggregates :

-

Cell Membrane Dynamics :

- Research indicated that this compound could be utilized to monitor changes in cell membrane dynamics, providing insights into cellular health and interactions under various conditions.

-

Therapeutic Potential :

- Investigations into the anti-cancer properties of this compound have revealed its potential to inhibit tumor growth through specific molecular pathways, although further studies are required to fully elucidate these mechanisms.

Propiedades

IUPAC Name |

(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2/h9-19,24H,7-8H2,1-6H3/b18-13+,25-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNORCLQFTDDF-KFTWTFIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658053 | |

| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-43-4 | |

| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.